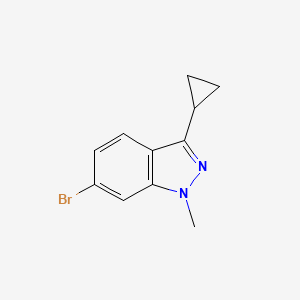

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a chemical compound with the molecular formula C11H11BrN2. It has a molecular weight of 251.13 .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is 1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.13 . It is stored in a refrigerated environment .Scientific Research Applications

Anticancer Agent

This compound has been synthesized and evaluated for its anticancer activities . The synthesized compounds were found to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), as assessed by the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

Antiangiogenic Agent

The compound has shown potential as an antiangiogenic agent. It was found to inhibit the proangiogenic cytokines associated with tumor development . Specifically, it showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .

Antioxidant Agent

The compound has also been evaluated for its antioxidant activities. It was found to have significant hydroxyl (OH) radical scavenging activities, DPPH radical scavenging activity, and superoxide radical (SOR) scavenging activity .

Synthesis of Indazoles

The compound can be used in the synthesis of 1H- and 2H-indazoles . These indazoles have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Inhibitor of Phosphoinositide 3-Kinase δ

Indazoles, which can be synthesized from this compound, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Antifungal Activity

Although not directly mentioned in the search results, similar compounds have been studied for their antifungal activities . It’s possible that “6-Bromo-3-cyclopropyl-1-methyl-1H-indazole” could also have potential antifungal applications.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells .

Mode of Action

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole interacts with its targets by hindering their viability . This interaction results in the inhibition of cell growth and proliferation, thereby exerting its anticancer effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with tumor development. It has been found to inhibit the proangiogenic cytokines, including TNFα, VEGF, EGF, IGF1, TGFb, and leptin . These cytokines are involved in the angiogenesis process, which is crucial for tumor growth and metastasis .

Pharmacokinetics

The compound’s anticancer, antiangiogenic, and antioxidant activities suggest that it can be effectively absorbed and distributed within the body to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole’s action include the inhibition of cancer cell viability and the suppression of proangiogenic cytokines . These effects lead to the reduction of tumor growth and the prevention of metastasis .

properties

IUPAC Name |

6-bromo-3-cyclopropyl-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHMWGQFUZQXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716639 |

Source

|

| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311197-86-0 |

Source

|

| Record name | 1H-Indazole, 6-bromo-3-cyclopropyl-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)